N-{[4-(2-chlorophenyl)-5-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide
CAS No.: 476434-08-9
VCID: VC5073503
Molecular Formula: C25H21ClFN5O3S
Molecular Weight: 525.98
* For research use only. Not for human or veterinary use.
![N-{[4-(2-chlorophenyl)-5-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide - 476434-08-9](/images/structure/VC5073503.png)
Description |
SynthesisThe synthesis of N-{[4-(2-chlorophenyl)-5-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide typically involves multi-step organic reactions. Key steps may include:
Careful control of reaction conditions such as temperature, solvent choice, and reaction time is crucial for achieving high yields and purity. Mechanism of ActionResearch indicates that compounds with similar structures exhibit significant anti-cancer properties. The mechanism of action for this compound is primarily linked to its role as an inhibitor of histone deacetylases (HDACs). By inhibiting these enzymes, the compound can alter gene expression patterns associated with various diseases, particularly cancer. Biological ActivityN-{[4-(2-chlorophenyl)-5-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide has been studied for its potential applications in:
Research FindingsRecent studies have demonstrated that triazole derivatives can possess a broad spectrum of biological activities, including antibacterial and antifungal properties. For instance, compounds similar to N-{[4-(2-chlorophenyl)-5-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide have shown promising results in inhibiting methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens. |
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CAS No. | 476434-08-9 |
Product Name | N-{[4-(2-chlorophenyl)-5-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide |
Molecular Formula | C25H21ClFN5O3S |
Molecular Weight | 525.98 |
IUPAC Name | N-[[4-(2-chlorophenyl)-5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide |
Standard InChI | InChI=1S/C25H21ClFN5O3S/c1-35-19-12-6-16(7-13-19)24(34)28-14-22-30-31-25(32(22)21-5-3-2-4-20(21)26)36-15-23(33)29-18-10-8-17(27)9-11-18/h2-13H,14-15H2,1H3,(H,28,34)(H,29,33) |
Standard InChIKey | HJVCXRNGYVJPOE-UHFFFAOYSA-N |
SMILES | COC1=CC=C(C=C1)C(=O)NCC2=NN=C(N2C3=CC=CC=C3Cl)SCC(=O)NC4=CC=C(C=C4)F |
Solubility | not available |
PubChem Compound | 4530371 |
Last Modified | Aug 17 2023 |
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